4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole
Description
4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole is a pyrazole derivative featuring a 3-ethoxy-4-fluorophenyl substituent at the 4-position of the pyrazole ring. This compound combines the electron-withdrawing fluorine atom and the electron-donating ethoxy group on the phenyl ring, creating a unique electronic profile. Pyrazole derivatives are widely studied for their pharmacological and material science applications, with substituent patterns critically influencing their properties .
Properties
IUPAC Name |
4-(3-ethoxy-4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-15-11-5-8(3-4-10(11)12)9-6-13-14-7-9/h3-7H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVMGJAOZMCXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CNN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Intermediate: The starting material, 3-ethoxy-4-fluoroaniline, is reacted with an appropriate acylating agent to form the corresponding acyl derivative.
Cyclization: The acyl derivative undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring. This step often requires the use of a base such as sodium ethoxide or potassium carbonate and is carried out under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the pyrazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazoles, while oxidation and reduction can yield different oxidized or reduced derivatives of the compound.
Scientific Research Applications
4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: It is used as a probe in biological studies to investigate the role of pyrazole derivatives in various biochemical pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications in chemistry and industry.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substituents
a) 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole (PDB: 1Z6)
- Structure : A 4-fluorophenyl group at position 4 and a methyl group at position 3.
- Molecular Weight : 176.19 g/mol (vs. ~245 g/mol for the target compound).
- Electronic Effects : The absence of an ethoxy group reduces electron-donating effects compared to the target compound. The methyl group introduces steric hindrance but minimal electronic modulation .
b) 1-(4-Fluorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole (3h)
- Structure : A 4-fluorophenyl group at position 1 and an imidazolyl group at position 4.
- Synthesis Yield : 87%, indicating favorable reactivity under optimized conditions .
Analogues with Ethoxy/Aryl Substituents
a) 4-(3-Ethoxy-4,5-dimethoxyphenyl)-3-(p-tolyl)-1H-pyrazole (Compound 1901)
- Structure : Additional methoxy groups at positions 4 and 5 of the phenyl ring and a p-tolyl group at position 3.
- Impact of Substituents : The methoxy groups enhance solubility and electron-donating capacity, while the p-tolyl group introduces steric bulk. This compound’s higher molecular weight (vs. the target) may reduce bioavailability .
b) 1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole
- Structure : A tetrazole core with ethoxy and chloro substituents.
- Comparison: While structurally distinct (tetrazole vs. Tetrazoles generally exhibit higher acidity, impacting their reactivity .
Trifluoromethyl-Substituted Pyrazoles
a) 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)
- Structure : A trifluoromethyl group at position 5 and a bromine at position 4.
- Synthesis : Yield 39% under acetic acid conditions, lower than some fluorophenyl derivatives (e.g., 87% for 3h). The trifluoromethyl group’s strong electron-withdrawing nature contrasts with the ethoxy group’s donating effects in the target compound .
b) 4-(5-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (6g)
- Structure : A trifluoromethyl-pyrazole linked to a triazole moiety.
- Analytical Data : HRMS (ESI-TOF) m/z 476.1699 (M+H), confirming high mass accuracy. The triazole group introduces additional hydrogen-bonding sites, absent in the target compound .
Analytical Data
- HRMS : Used for precise mass confirmation (e.g., 476.1699 for 6g ).
- NMR : Pyrazole protons in fluorophenyl derivatives resonate at δ 8.7–8.9 (1H), influenced by adjacent substituents .
- Elemental Analysis : Close agreement between calculated and found values (e.g., C16H9BrF4N2: C 50.15 vs. 49.89 calculated ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
